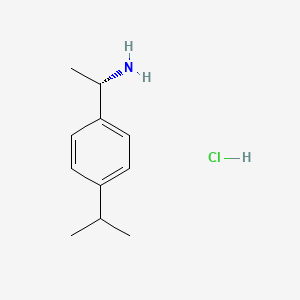

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride

描述

“(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride” (CAS No. 222737-88-4) is a chiral amine derivative with the molecular formula C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol. The compound features an isopropyl-substituted phenyl ring attached to an ethanamine backbone, with the (S)-configuration at the chiral center. Key physicochemical properties include its storage requirement under an inert atmosphere at room temperature, as well as hazard classifications for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

属性

IUPAC Name |

(1S)-1-(4-propan-2-ylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSMWEMLBQTBPN-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704174 | |

| Record name | (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222737-88-4 | |

| Record name | (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone, (S)-1-(4-Isopropylphenyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as a chiral oxazaborolidine in the presence of a borane complex. The reaction is carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors where the ketone is reduced in the presence of a chiral catalyst. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is used in various fields of scientific research:

Chemistry: As a chiral building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

Industry: In the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

作用机制

The mechanism of action of (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations

Halogenated analogs (e.g., CAS 1448902-18-8) exhibit high structural similarity (0.98) and may share comparable crystallographic behavior, as inferred from the use of SHELX/WinGX software for structural analysis in related compounds . Electron-withdrawing groups (e.g., fluorine and methoxy in CAS 1214366-31-0) could modulate electronic properties, affecting binding affinity in receptor-targeted applications .

Enantiomeric Differences :

- The (R)-enantiomer (CAS 856646-05-4) shares identical molecular weight and formula with the (S)-form but differs in stereochemistry. Such enantiomers often display divergent biological activities, underscoring the importance of chiral resolution in pharmacology .

Hazard Profiles :

- While (S)-1-(4-Isopropylphenyl)ethanamine HCl is classified as a skin, eye, and respiratory irritant, dopamine hydrochloride (CAS 62-31-7, a structurally distinct phenethylamine) has distinct handling precautions, including risks of oxidative degradation .

Research Implications

The structural versatility of this compound class enables tailored modifications for specific applications. For example:

生物活性

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride, with the CAS number 222737-88-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its specific stereochemistry and structural features that may influence its pharmacological properties.

Molecular Characteristics

- Molecular Formula : C11H18ClN

- Molecular Weight : 201.73 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 97%

The compound's structure includes an isopropyl group attached to a phenyl ring, which is significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors and enzymes. Preliminary studies suggest that compounds with similar structures may exhibit significant activity against certain cancer cell lines and could act as agonists or antagonists for various receptors.

Potential Mechanisms:

- Receptor Modulation : The compound may interact with muscarinic acetylcholine receptors, influencing pathways related to cell proliferation and apoptosis resistance.

- Anticancer Activity : Some derivatives in this class have demonstrated cytotoxic effects on tumor cells, suggesting that this compound could exhibit similar properties.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds. Here are key findings relevant to this compound:

| Study | Findings |

|---|---|

| Cytotoxicity Assays | Compounds structurally similar to (S)-1-(4-Isopropylphenyl)ethanamine exhibited significant cytotoxicity against various cancer cell lines, indicating potential anticancer properties. |

| Receptor Interaction Studies | The compound showed affinity for several neurotransmitter receptors, suggesting a role in modulating neurochemical pathways. |

Case Study 1: Anticancer Properties

A study conducted on cyclopropane derivatives highlighted the significance of structural modifications in enhancing biological activity. Enantiomerically pure forms exhibited distinct activities against vascular tumors, emphasizing the role of stereochemistry in pharmacodynamics.

Case Study 2: Neurotransmitter Modulation

Research into related compounds indicated that this compound could modulate neurotransmitter systems, potentially impacting conditions such as depression and anxiety.

常见问题

Q. What synthetic methodologies are recommended for preparing (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride with high enantiomeric purity?

Methodological Answer: Chiral resolution via preparative chiral HPLC is a robust approach. For example, enantiomer separation can be achieved using columns like Chiralpak® AD-H or OD-H with mobile phases containing hexane/ethanol mixtures (optimized for polarity). Alternatively, asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) may enhance stereochemical control. Post-synthesis, confirm purity via polarimetry or chiral HPLC (≥98% ee) .

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Use a combination of:

- Chiral NMR : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric proton signals.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT). Cross-validation with reference standards (e.g., (S)-enantiomer from Combi-Blocks) ensures accuracy .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water. Calibrate at λ = 255 nm (similar to UV maxima for related ethanamine derivatives) .

- LC-MS/MS : Employ electrospray ionization (ESI+) and monitor fragments (e.g., m/z 195.1 [M+H]⁺). Validate with spiked plasma/serum samples (recovery ≥90%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity assessments between HPLC and NMR?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. Mitigate by:

Standardizing Solvents : Use deuterated solvents (e.g., CDCl₃) in NMR to match HPLC mobile phase polarity.

Spiking Experiments : Add a known enantiomer to confirm peak assignments.

Multi-Technique Validation : Cross-check with polarimetry and CD spectroscopy. For example, a 1% impurity in HPLC may not resolve in NMR due to signal overlap; use higher-field instruments (≥500 MHz) .

Q. What experimental designs are effective for studying metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C. Sample at 0, 15, 30, and 60 mins.

- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare fragmentation patterns with databases (e.g., MetFrag) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

Q. How can racemization be minimized during prolonged storage or synthesis?

Methodological Answer:

- pH Control : Store as hydrochloride salt (pH < 3) to protonate the amine and reduce nucleophilic racemization.

- Temperature : Maintain at -20°C in anhydrous conditions (evidenced by 5-year stability for similar compounds) .

- Lyophilization : Formulate as a lyophilized powder to limit hydrolytic degradation .

Q. What strategies validate receptor binding specificity in neurological studies?

Methodological Answer:

- Radioligand Displacement Assays : Use ³H-labeled ligands (e.g., serotonin/dopamine analogs) in competitive binding studies with brain homogenates. Calculate IC₅₀ values via nonlinear regression.

- Selectivity Profiling : Screen against off-target receptors (e.g., σ, NMDA) using membrane-based assays. A >100-fold selectivity ratio confirms specificity .

Stability and Compatibility

Q. What accelerated degradation conditions predict long-term stability?

Methodological Answer:

Q. How does the hydrochloride salt form influence solubility and formulation?

Methodological Answer:

- pH-Solubility Profile : Determine solubility in buffers (pH 1–7.4). Hydrochloride salts typically exhibit high solubility in acidic media (≥50 mg/mL at pH 1.2).

- Co-Solvent Systems : Use PEG 400/water mixtures (20–40% v/v) for parenteral formulations. Conduct viscosity and osmolality testing for injectables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。